![molecular formula C17H22ClN3O4S B12640953 1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide](/img/structure/B12640953.png)
1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a chlorophenyl group
Preparation Methods
The synthesis of 1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often begins with the preparation of the chlorophenyl sulfonyl derivative, followed by its reaction with proline derivatives to form the desired piperidine carboxamide structure. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions
Scientific Research Applications
1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to the active site of the target, while the piperidine ring provides structural stability. This interaction can lead to the inhibition or activation of the target, resulting in various biological effects .
Comparison with Similar Compounds
1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole: This compound shares the chlorophenyl sulfonyl group but differs in its core structure, leading to different chemical and biological properties.
1-[(4-Chlorophenyl)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide: This compound has a similar piperidine carboxamide structure but with variations in the substituents, affecting its reactivity and applications.
Properties
Molecular Formula |
C17H22ClN3O4S |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
1-[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C17H22ClN3O4S/c18-13-3-5-14(6-4-13)26(24,25)21-9-1-2-15(21)17(23)20-10-7-12(8-11-20)16(19)22/h3-6,12,15H,1-2,7-11H2,(H2,19,22) |
InChI Key |
UUKDKDRXGZUIOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


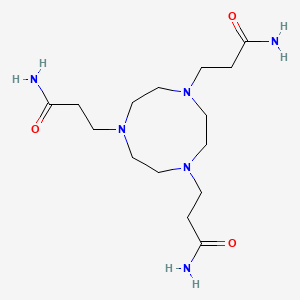
![N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride](/img/structure/B12640885.png)
![3-[4-(Methanesulfinyl)phenyl]propanoic acid](/img/structure/B12640889.png)
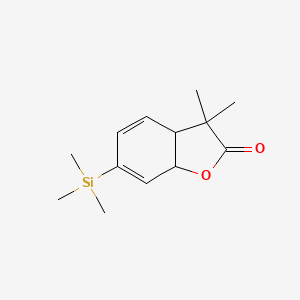
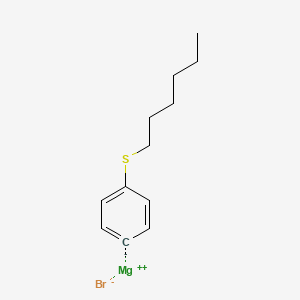

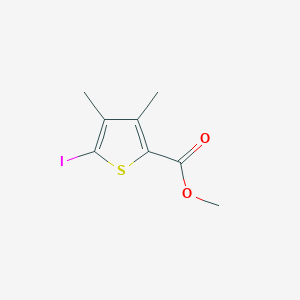
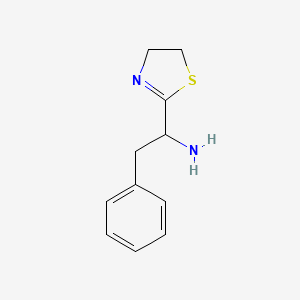
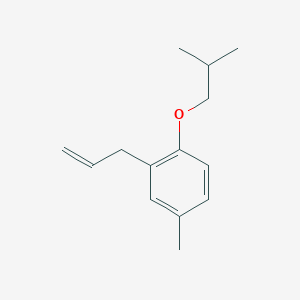
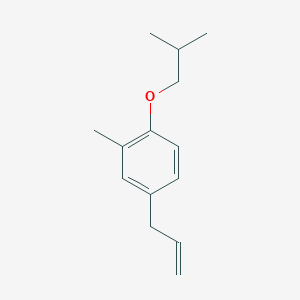
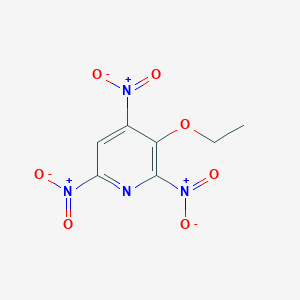
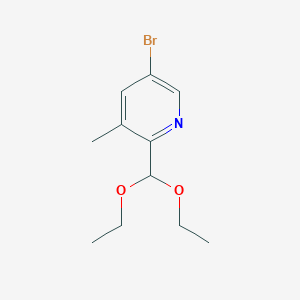
![{[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12640949.png)

